molecular formula C22H31N3O6 B12422972 acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

Cat. No.: B12422972
M. Wt: 433.5 g/mol
InChI Key: YLUUQPHYDMHSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another approach is the installation of side chains using reagents like N,N-dimethylmethylene ammonium chloride in acetic acid .

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Biological Activity

Acetic acid; ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is a complex organic compound belonging to the indole derivatives class. These compounds are notable for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC22H31N3O6
Molecular Weight433.5 g/mol
IUPAC NameAcetic acid; ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate
InChIInChI=1S/C20H27N3O4.C2H4O2/c1-2...
InChI KeyYLUUQPHYDMHSNT-UHFFFAOYSA-N

The biological activity of acetic acid; ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate is primarily attributed to its interaction with various molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing several biological processes. Some studies suggest that it may act as an inhibitor of specific enzymes or pathways involved in disease progression, particularly in cancer and inflammatory conditions .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study reported a biochemical IC50 value of 0.002 μM against EZH2, a critical target in oncological therapies .
  • In Vivo Studies : In xenograft models, the compound demonstrated robust antitumor effects when administered at specific dosages (e.g., 160 mg/kg BID), highlighting its potential as an effective anticancer agent .

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or by blocking specific signaling pathways involved in inflammation .

Neuroprotective Activity

Given its structural components, this compound may possess neuroprotective properties. Indole derivatives have been implicated in neuroprotection through mechanisms such as reducing oxidative stress and modulating neurotransmitter levels .

Case Study 1: EZH2 Inhibition

A study focused on optimizing indole-based EZH2 inhibitors found that modifications to the piperidine ring significantly influenced the compound's potency and selectivity. The researchers synthesized various analogs and evaluated their effects on cellular assays related to cancer treatment. The findings revealed that specific substitutions enhanced both biochemical and cellular activities .

Case Study 2: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of related indole compounds in animal models of inflammation. The study reported a significant reduction in inflammatory markers following treatment with indole derivatives, suggesting a potential therapeutic application for inflammatory diseases .

Properties

Molecular Formula

C22H31N3O6

Molecular Weight

433.5 g/mol

IUPAC Name

acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate

InChI

InChI=1S/C20H27N3O4.C2H4O2/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22;1-2(3)4/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25);1H3,(H,3,4)

InChI Key

YLUUQPHYDMHSNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.